

Application Notes and Protocols for EC17 (Folate-FITC) Bioconjugation Chemistry

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Compound of Interest

Compound Name: EC1167

Cat. No.: B12430693

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DISCLAIMER: The compound "**EC1167**" appears to be a typographical error in scientific literature. The correct designation for the widely referenced folate-fluorescein isothiocyanate conjugate is EC17. These application notes and protocols are based on the properties and applications of EC17.

Introduction to EC17 Bioconjugation

EC17 is a bi-functional molecule composed of folic acid linked to fluorescein isothiocyanate (FITC). This conjugate serves as a high-affinity targeting agent for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, including those of the ovaries, kidneys, and lungs, but has limited expression in healthy tissues. The dual nature of EC17, combining the targeting capability of folate with the fluorescent properties of FITC, makes it a valuable tool in cancer research and drug development.

The primary applications of EC17 bioconjugation are:

- **Tumor Imaging:** The inherent fluorescence of the FITC moiety allows for real-time visualization of FR-positive tumors during surgery and in preclinical imaging studies.
- **Targeted Drug Delivery:** While not a direct conjugation platform itself, the principles of its synthesis are fundamental to creating folate-drug conjugates. By replacing FITC with a therapeutic agent via a suitable linker, drugs can be selectively delivered to cancer cells, minimizing off-target toxicity.

- **CAR-T Cell Therapy:** EC17 can function as a bispecific adaptor molecule to redirect chimeric antigen receptor (CAR)-T cells against FR-positive tumors. In this approach, CAR-T cells are engineered to recognize FITC, and the administration of EC17 bridges the CAR-T cells to the cancer cells.

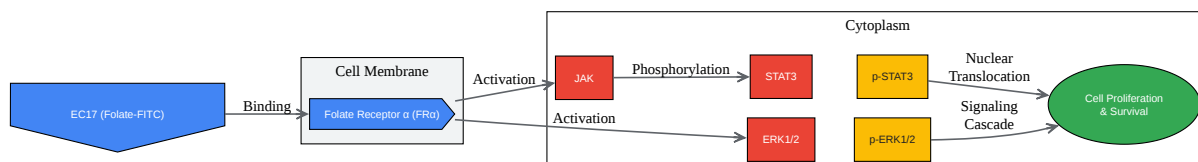
Principle of Folate Receptor-Mediated Targeting

The folate receptor internalizes its ligands through receptor-mediated endocytosis. Upon binding of a folate conjugate like EC17 to the FR on the cell surface, the complex is internalized into an endosome. The acidic environment of the endosome facilitates the dissociation of the ligand from the receptor. The receptor is then recycled back to the cell surface, while the ligand and its payload are released into the cytoplasm. This mechanism allows for the targeted delivery and accumulation of conjugated molecules within cancer cells.

Signaling Pathways Associated with Folate Receptor Alpha (FR α)

Activation of FR α by folate or its conjugates can trigger intracellular signaling cascades that are implicated in cell growth and survival. Understanding these pathways is crucial for the development of folate-targeted therapies. Key signaling pathways include:

- **JAK-STAT3 Pathway:** Folate binding to FR α can induce the activation of the JAK-STAT3 signaling pathway, which is known to play a critical role in cell proliferation and survival.
- **ERK1/2 Pathway:** The extracellular signal-regulated kinase (ERK) 1/2 pathway, a key regulator of cell growth and differentiation, can also be activated upon FR α engagement.

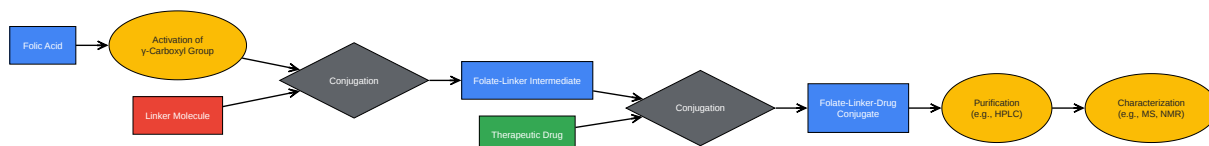


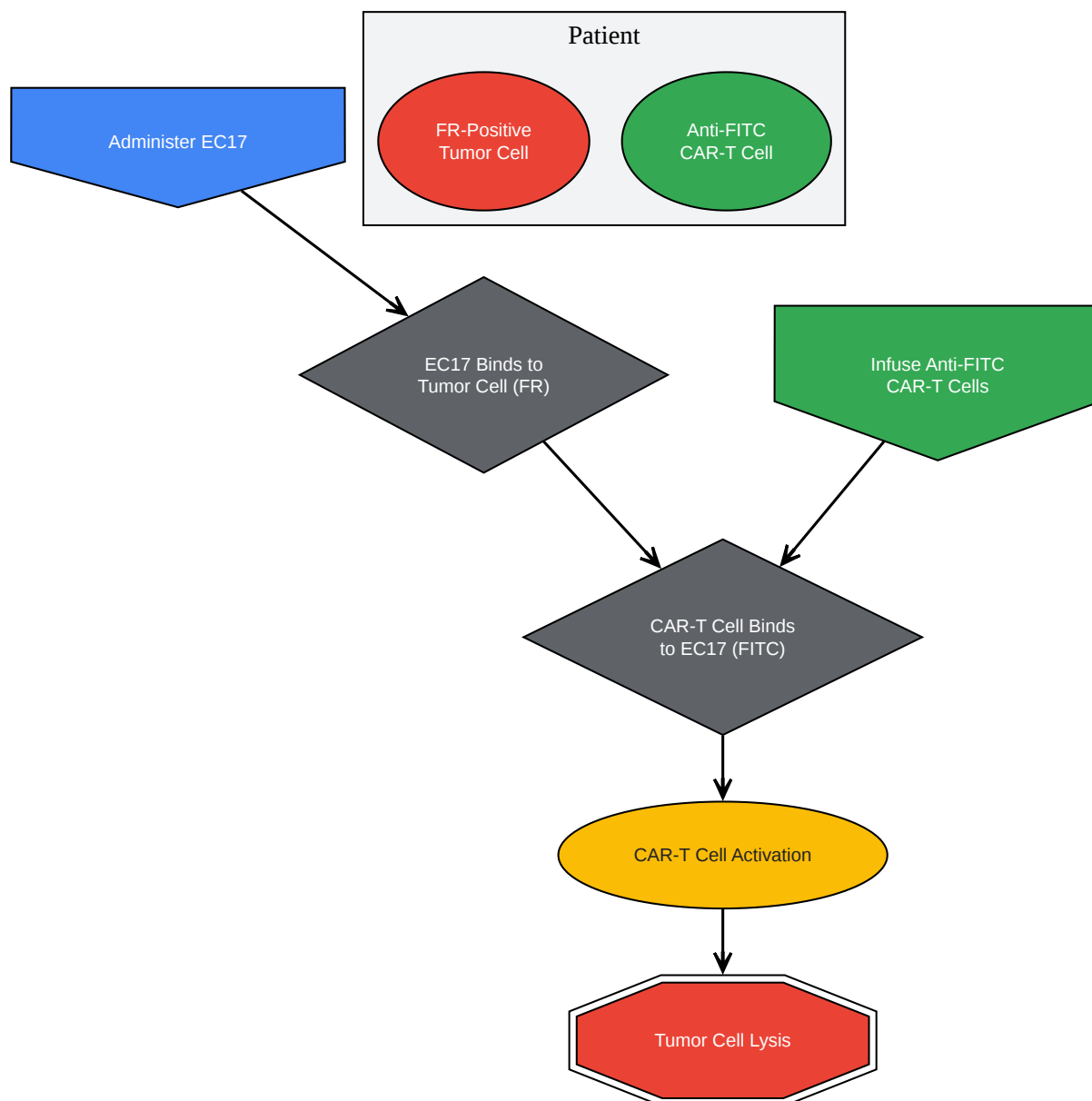
[Click to download full resolution via product page](#)Folate Receptor α Signaling Pathways

Application Note 1: Synthesis of Folate-Drug Conjugates

While EC17 itself is a conjugate of folate and FITC, the chemical principles of its formation can be extended to conjugate folic acid with various therapeutic agents. The most common strategy involves the use of the γ -carboxyl group of the glutamic acid residue in folic acid, as modification of the α -carboxyl group can lead to a loss of binding affinity for the folate receptor. A linker is typically introduced to connect the folate to the drug, which can be designed to be cleavable under specific conditions (e.g., acidic pH in endosomes or the reducing environment of the cytoplasm).

Experimental Workflow for Folate-Drug Conjugate Synthesis





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